In Silico Target Binding Affinity: Quercetin 3-(2G-xylosylrutinoside) vs. Quercetin 3-O-glucoside
In a flexible-ligand docking study using AutoDock4 against the hydrophobic cavity of the Panax ginseng pathogenesis-related protein PgPR-10.3, Quercetin 3-(2G-xylosylrutinoside) exhibited markedly superior predicted binding affinity compared to quercetin 3-O-glucoside [1]. The branched trisaccharide enables more extensive residue contacts (22 residues vs. 10) within the cavity, suggesting that the xylosyl moiety meaningfully contributes to target recognition in a manner not achievable by simpler glycosides [1].
| Evidence Dimension | In silico binding energy (AutoDock4) against PgPR-10.3 protein |
|---|---|
| Target Compound Data | −7.38 kcal/mol; 22 interacting residues |
| Comparator Or Baseline | Quercetin 3-O-glucoside: −4.65 kcal/mol; 10 interacting residues |
| Quantified Difference | ∆ = −2.73 kcal/mol (≈59% greater binding magnitude); >2× residue contacts (22 vs. 10) |
| Conditions | AutoDock4 flexible ligand docking; PgPR-10.3 homology model (Panax ginseng); scoring and residue selection via built-in AutoDock4 module |
Why This Matters
Procurement decisions for in silico screening libraries, target engagement studies, or flavonoid-receptor interaction research should favor this compound over quercetin 3-O-glucoside when enhanced protein cavity binding is a selection criterion.
- [1] Han, J.H.; Lee, J.H.; Lee, O.R. Leaf-specific pathogenesis-related 10 homolog, PgPR-10.3, shows in silico binding affinity with several biologically important molecules. J. Ginseng Res. 2015, 39(4), 406–413. Table 1. View Source
